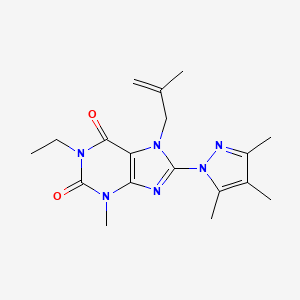

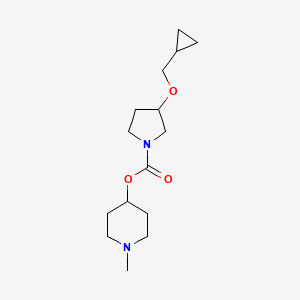

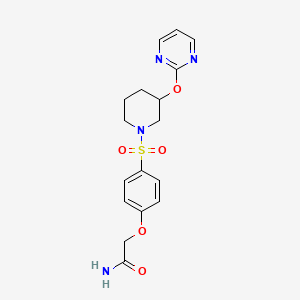

![molecular formula C25H16O9 B2752138 3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 859137-75-0](/img/structure/B2752138.png)

3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” appears to contain several functional groups and structural motifs that are common in organic chemistry. These include a chromen-7-yl group, a benzo[d][1,3]dioxole group, and a methoxycarbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the carbonyl group, the ether groups, and the aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the aromatic rings and ether groups could influence its solubility, while the carbonyl group could influence its reactivity .Applications De Recherche Scientifique

Chromene Derivatives in Synthesis and Photochromic Materials

Chromene derivatives, including those related to the compound , have been widely utilized in the synthesis of naphthopyran and naphthopyrandione units. These units are crucial components of photochromic materials and biologically active natural products. The synthesis process often involves reactions that yield complex chromene-based compounds, which are then used to create materials with unique photochromic properties or to mimic biologically active structures found in nature (Rawat, Prutyanov, & Wulff, 2006).

Transition-Metal-Free Arylation

The transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides has led to the development of 6H-benzo[c]chromenes. This innovative approach avoids the use of transition metals in the arylation process, demonstrating an eco-friendly pathway to synthesizing chromene derivatives. The reaction is characterized by the formation of a benzyne intermediate that undergoes aromatic sp(2) C-H functionalization, showcasing a formal C-H activation to form carbon-carbon bonds (Bajracharya & Daugulis, 2008).

Ligand Synthesis and Metal Complexation

Research into 4-oxo-4H-chromenes has extended into the synthesis of highly substituted pyrazoles and their complexes with platinum(II) and palladium(II) metal ions. These compounds demonstrate the versatility of chromene derivatives in forming complex structures with significant potential in catalysis and material science. The structural variety offered by these complexes highlights the adaptability of chromene derivatives in creating intricate molecular architectures (Budzisz, Małecka, & Nawrot, 2004).

Polycarbonate Synthesis

Chromene derivatives have been implicated in the catalysis of polycarbonate diol synthesis, showcasing their utility in polymer chemistry. The metal-organic framework (MOF) catalyzed synthesis of polycarbonate diol from diphenyl carbonate and 1, 6-hexanediol is a prime example of how these compounds can be used to enhance the efficiency of polymer production processes. This application emphasizes the role of chromene derivatives in promoting sustainable and efficient catalytic methods (Wang, Xiao, Wang, & Wu, 2011).

Antibacterial Activity

Chromene derivatives have shown promising antibacterial effects. The synthesis of new 4-hydroxy-chromen-2-one derivatives and their evaluation against bacterial strains reveal the potential of chromene compounds as antibacterial agents. This application is crucial in the development of new antibiotics and showcases the medicinal chemistry applications of chromene derivatives (Behrami & Dobroshi, 2019).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids, have been synthesized and studied for their interactions with various biological targets

Mode of Action

It’s known that benzo[d][1,3]dioxole derivatives possess cytotoxic activity against several human tumor cell lines . This suggests that the compound might interact with its targets to induce cytotoxic effects. More detailed studies are required to elucidate the precise mode of action.

Biochemical Pathways

Compounds with similar structures have been found to regulate cytochrome p450-dependent drug oxidation , which is crucial in the process of eliminating drugs from the body

Pharmacokinetics

It’s known that methylenedioxyphenyl (mdp) compounds, which include 1,3-benzodioxole, regulate cytochrome p450-dependent drug oxidation . This process is important in the elimination of drugs from the body, suggesting that this compound may have significant pharmacokinetic interactions.

Result of Action

1,3-benzodioxole derivatives have been reported to show potent antioxidant and antibacterial activities . They also possess cytotoxic activity against several human tumor cell lines . These findings suggest that this compound may have similar effects.

Action Environment

It’s known that the stability of similar compounds can be affected by factors such as temperature, light, and air exposure

Propriétés

IUPAC Name |

[3-(4-methoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O9/c1-29-24(27)14-2-5-16(6-3-14)33-22-12-30-20-11-17(7-8-18(20)23(22)26)34-25(28)15-4-9-19-21(10-15)32-13-31-19/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNZZLAQEIJOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

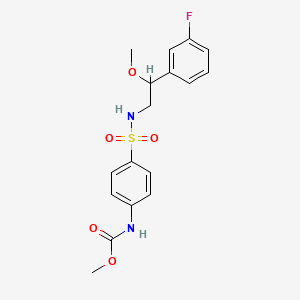

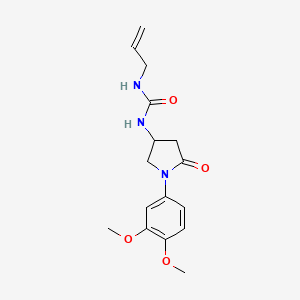

![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2752059.png)

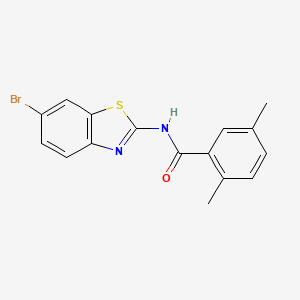

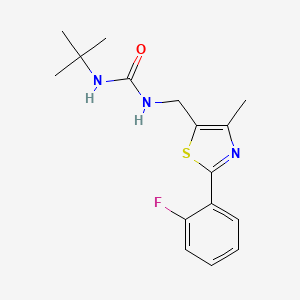

![1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2752061.png)

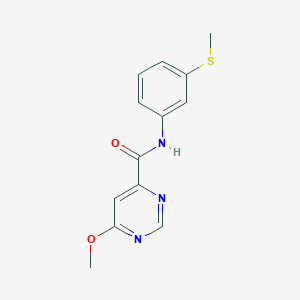

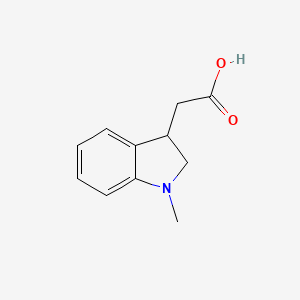

![3-(4-ETHYLBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2752064.png)

![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2752067.png)

![(2Z)-2-[(4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2752070.png)